Orthogonal Boc-Protection vs. Free Amine: A Critical Synthetic Branch Point
The presence of a Boc protecting group provides a distinct, quantifiable mass and polarity shift compared to the unprotected primary amine, 2-(3-bromobenzenesulfonyl)ethan-1-amine. This is not a trivial difference; the molecular weight increases by 100.12 g/mol (from 264.14 to 364.26 g/mol), and the calculated LogP changes from approximately 0.9 to 2.6, fundamentally altering solubility and chromatographic properties [1][2]. This orthogonality allows for selective deprotection under acidic conditions (e.g., TFA), which is not possible with other popular protecting groups like Cbz or Fmoc under the same conditions, enabling specific synthetic strategies.
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 364.26 g/mol; XLogP3-AA = 2.6 |
| Comparator Or Baseline | 2-(3-Bromobenzenesulfonyl)ethan-1-amine: MW = 264.14 g/mol; XLogP3 approx. 0.9 (calculated) |
| Quantified Difference | ΔMW = +100.12 g/mol; ΔLogP ≈ +1.7 units |
| Conditions | Calculated from standard chemical structure using XLogP3 algorithm; experimental confirmation is vendor-specific. |
Why This Matters
This difference dictates the synthetic step during which the building block is introduced and deprotected, and it predicts vastly different solubility in organic vs. aqueous media, directly impacting the feasibility of a synthetic route.
- [1] PubChem. (2024). tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate, CID 138986261. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/138986261 View Source
- [2] PubChem. (2024). 2-(3-Bromobenzenesulfonyl)ethan-1-amine, CID 59036509. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/59036509 View Source
